The synthesis of 2-(4-Fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide is described in the context of developing novel Cyclin-Dependent Kinase (CDK) inhibitors []. While specific details are not provided, the paper mentions "intensive structural modifications" leading to this compound. This suggests a multi-step synthesis involving modifications to a core structure, likely involving quinazoline as a starting point.
2-(4-Fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide acts as a potent inhibitor of specific CDKs, namely CDK1, CDK2, CDK4, CDK8, and CDK9 []. While the precise mechanism is not elaborated on, the compound exhibits antitumor activity by inducing cell cycle arrest and apoptosis. This suggests interference with the CDK-cyclin complexes responsible for regulating cell cycle progression, ultimately leading to programmed cell death in cancer cells.
Research indicates that 2-(4-Fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide shows promise as a potential therapeutic agent for hematological malignancies []. It demonstrates good antitumor efficacy in multiple preclinical models of hematological malignancies, suggesting its potential application in treating these diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: